8-Nitroquinolin-6-ol

Übersicht

Beschreibung

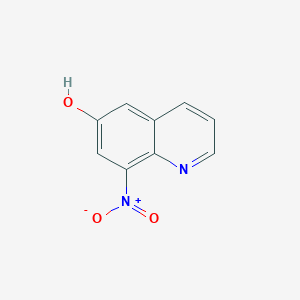

8-Nitroquinolin-6-ol is an organic compound with the molecular formula C9H6N2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinolin-6-ol typically involves the nitration of quinolin-6-ol. One common method includes dissolving 6-methoxy-8-nitroquinoline in a mixed solution of hydrobromic acid in acetic acid and refluxing the reaction at 130°C for two days . The mixture is then cooled and filtered to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Nitroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 8-aminoquinolin-6-ol.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoline derivatives with different oxidation states.

Reduction: 8-Aminoquinolin-6-ol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Nitroquinolin-6-ol has been studied extensively for its potential therapeutic applications, particularly in the treatment of malaria and other infectious diseases.

- Antimalarial Activity : This compound exhibits significant activity against various strains of Plasmodium, particularly targeting the liver stages of the parasite. Its derivatives have been utilized in antimalarial therapies, showcasing efficacy similar to that of primaquine and tafenoquine, which are established antimalarial drugs .

- Neuroprotective Properties : Recent studies indicate that this compound and its metal complexes demonstrate neuroprotective effects by reducing oxidative stress in neuronal cells. These compounds have shown promise in models of neurodegenerative diseases, including Alzheimer's disease, by inhibiting key enzymes involved in neurotoxicity .

Chemical Synthesis

The compound serves as a precursor for synthesizing various quinoline derivatives used in organic synthesis. Its unique structure allows for multiple chemical modifications, enabling the development of new compounds with tailored properties.

- Synthesis of Derivatives : this compound can be transformed into aminoquinoline derivatives through reduction reactions, which are important for developing new pharmaceuticals .

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in various industrial processes:

- Dyes and Pigments : The compound is used in producing dyes and pigments due to its vibrant color properties and stability under different environmental conditions.

Antimalarial Efficacy Study

A study conducted on rhesus monkeys evaluated the effectiveness of this compound against Plasmodium cynomolgi sporozoites, demonstrating its potential for achieving radical cure in malaria treatment.

Neuroprotection Research

In vitro studies using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide indicated that this compound significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function, highlighting its role as a neuroprotective agent against oxidative damage .

Summary of Findings

The applications of this compound span across medicinal chemistry, chemical synthesis, and industrial uses. Its antimalarial properties make it a critical component in malaria treatment regimens, while its neuroprotective effects present new avenues for addressing neurodegenerative diseases. Furthermore, its versatility in chemical synthesis positions it as an essential compound for developing novel pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8-Nitroquinolin-6-ol involves its

Biologische Aktivität

8-Nitroquinolin-6-ol, a derivative of 8-hydroxyquinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a nitro group at the 8-position and a hydroxyl group at the 6-position of the quinoline ring. This structural configuration contributes to its unique biological properties.

Antimicrobial Activity

Antibacterial Effects

this compound exhibits potent antibacterial activity against various pathogenic strains. A study highlighted its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, showing inhibition zones comparable to standard antibiotics . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antifungal Activity

Research indicates that derivatives of 8-nitroquinoline also possess antifungal properties. For instance, compounds derived from this scaffold have shown efficacy against Candida albicans and other fungal pathogens, suggesting potential applications in treating fungal infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. Recent studies reveal that it induces apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and DNA damage. Notably, certain derivatives have demonstrated IC50 values lower than 1 μM against HeLa cervical cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | <1 | Induction of ROS and apoptosis |

| Cu(II) Complex | Various Cancer Cells | <1 | Caspase-dependent apoptosis |

Antiparasitic Activity

The antiparasitic effects of this compound have been explored particularly against Leishmania infantum and Trypanosoma brucei. A series of derivatives were synthesized and evaluated, revealing that specific structural modifications enhance their activity. The presence of an intramolecular hydrogen bond between the lactam function and nitro group is crucial for their efficacy .

Table 2: Antiparasitic Activity Overview

| Compound | Parasite | Activity | Remarks |

|---|---|---|---|

| Compound 22 | L. infantum | Active | Selectively bioactivated by NTR1 |

| Compound X | T. brucei | Moderate | Low cytotoxicity on HepG2 cells |

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features. Modifications to the nitro group or hydroxyl group can enhance or diminish its pharmacological effects. For instance, increasing the lipophilicity of substituents on the quinoline ring correlates with improved antiviral activity against H5N1 .

Case Studies

- Antiviral Activity : A recent study investigated the antiviral potential of various nitro-substituted quinoline derivatives against influenza viruses, demonstrating that certain compounds achieved over 90% inhibition with low cytotoxicity .

- Anticancer Mechanism : Another research focused on the mechanism by which this compound induces apoptosis in cancer cells, revealing that it triggers oxidative stress leading to DNA damage and subsequent cell death .

Eigenschaften

IUPAC Name |

8-nitroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDVQVFOHUFHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280359 | |

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-99-0 | |

| Record name | NSC16523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.